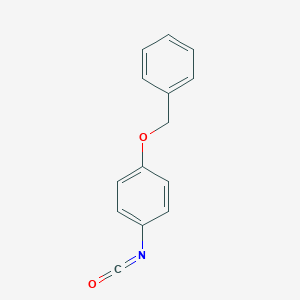

4-Benzyloxyphenyl isocyanate

Overview

Description

4-Benzyloxyphenyl isocyanate, also known as 1-(benzyloxy)-4-isocyanatobenzene, is an organic building block containing an isocyanate group .

Synthesis Analysis

Bio-based isocyanate synthesis can be carried out by the Curtius, Hoffman, or Lossen rearrangement . This compound may be used in the synthesis of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization .

Molecular Structure Analysis

The molecular formula of this compound is C14H11NO2 .

Chemical Reactions Analysis

This compound is an organic building block that contains an isocyanate group. It may be used in the synthesis of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.24 g/mol. It has a density of 1.0±0.1 g/cm3, a boiling point of 317.7±21.0 °C at 760 mmHg, and a flash point of 117.4±24.6 °C. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 freely rotating bonds .

Scientific Research Applications

Applications in Energy Storage

4-Bromobenzyl isocyanate, a compound related to 4-benzyloxyphenyl isocyanate, has been explored as an electrolyte additive for lithium-ion batteries. Its electrochemical properties suggest potential for improving overcharge protection and charge/discharge performance in these batteries (Korepp et al., 2007).

Chemical Analysis and Monitoring

Isocyanates, including compounds structurally similar to this compound, have been used to develop biomarkers for exposure monitoring. For instance, studies have synthesized isocyanate DNA adducts for biomonitoring of people exposed to xenobiotics (Beyerbach et al., 2006). Moreover, methods for determining isocyanate-specific albumin adducts in subjects exposed to isocyanates have been developed, aiding in the assessment of exposure sources and potential health risks (Sabbioni et al., 2010).

Synthetic Chemistry Applications

This compound's structural analogues have been used in the synthesis of various compounds. For example, reactions of 3-arylimino-2-indolinones have led to the formation of key intermediates like isocyanate carboxamide, which are useful in synthetic chemistry (Azizian et al., 2000).

Materials Science and Polymer Chemistry

The synthesis of novel 4-benzyloxyphenyl liquid crystal compounds has been reported, showcasing the potential of such compounds in materials science, particularly in the field of liquid crystals (Balkanli et al., 2021). Additionally, isocyanate functional benzoxazine compounds have been used to improve the thermal properties of polymers, highlighting their utility in enhancing material stability (Chiou et al., 2013).

Analytical Methods Development

Innovative analytical methods using isocyanates, like this compound, have been developed for monitoring airborne isocyanates. This includes the use of 4-nitro-7-piperazino-2,1,3-benzoxadiazole as a reagent for determining mono- and diisocyanates in air samples, showcasing the compound's role in environmental monitoring (Vogel & Karst, 2002).

Safety and Hazards

4-Benzyloxyphenyl isocyanate should be handled with care. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

It is known that isocyanates in general react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

4-Benzyloxyphenyl isocyanate, also known as 1-(benzyloxy)-4-isocyanatobenzene, is an organic building block containing an isocyanate group . The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with various biological targets, particularly those containing active hydrogen atoms .

Biochemical Pathways

It is known that isocyanates can participate in reactions leading to the formation of urea derivatives .

Pharmacokinetics

Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

This compound may be used in the synthesis of various compounds. For instance, it may be used in the synthesis of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization . It may also be used in the synthesis of various phenyl urea derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of moisture, as isocyanates readily react with water . Furthermore, the compound’s stability can be influenced by temperature, as indicated by its storage temperature of 2-8°C .

properties

IUPAC Name |

1-isocyanato-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-15-13-6-8-14(9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIHSWMJFCMLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292460 | |

| Record name | 4-Benzyloxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50528-73-9 | |

| Record name | 50528-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)

![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)

![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)